Cas no 77-79-2 (2,5-dihydro-1lambda6-thiophene-1,1-dione)

2,5-dihydro-1lambda6-thiophene-1,1-dione 化学的及び物理的性質
名前と識別子
-
- Thiophene,2,5-dihydro-, 1,1-dioxide
- 3-SULFOLENE
- 2,5-Dihydrothiophene 1,1-Dioxide
- 2,5-Dihydro-1-thiophene-1,1-dione
- Butadienesulfone
- Sulfolene
- Butadiene sulfone
- Thiophene, 2,5-dihydro-, 1,1-dioxide
- beta-Sulfolene
- 2,5-Dihydrothiophene sulfone
- 2,5-Dihydrothiophene dioxide
- 2,5-dihydrothiophene-1,1-dioxide
- Sulfol-3-ene
- Thiophene, dihydro-, 1,1-dioxide
- Butadiene sulfone, 98%
- 1-Thia-3-cyclopentene 1,1-dioxide
- MBDNRNMVTZADMQ-UHFFFAOYSA-N
- Z6003L44MN
- WLN: T5SW CUTJ
- DSSTox_CID
- EINECS 201-059-7
- CAS-77-79-2
- CCRIS 569
- 3-SULFOLENE [MI]
- DTXSID6021294
- 2,5-dihydrothiophen-1,1-dioxide
- 2,5-dihydro-1??-thiophene-1,1-dione
- FT-0638069
- HSDB 2903
- F74854
- NSC-56373
- 2,5-Dihydrothiophene, 1,1-dioxide
- UNII-Z6003L44MN
- Q601018
- F1294-0012
- InChI=1/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H
- BRN 0107004
- NCGC00249061-01
- Z57161872
- .beta.-Sulfolene
- NSC48532
- Butadiene-2,2,5,5-D4 sulfone
- Tox21_302817
- AI3-23457
- MFCD00005481
- CHEMBL3182104
- 2,5-Dihydro-thiophene 1,1-dioxide
- NCI-C04557
- 2,5-dihydrothiophene s,s-dioxide
- CHEBI:194619
- Tox21_201532
- SCHEMBL93157
- sulpholene
- NSC 48532
- NSC-119477
- NCGC00259082-01
- D0557
- NS00022788
- NSC119477
- AKOS000119153
- Thiophene,5-dihydro-, 1,1-dioxide
- NCGC00256473-01
- 2,5-dihydro-1lambda6-thiophene-1,1-dione
- 77-79-2
- NSC-48532
- NSC56373
- 3-Sulfolene-D6
- EN300-18108
- AS-60909
- 5-17-01-00177 (Beilstein Handbook Reference)
- DTXCID801294
- FT-0616388
- Thiophene, 2,5dihydro, 1,1dioxide
- betaSulfolene
- 1Thia3cyclopentene 1,1dioxide
- 2,5Dihydrothiophene 1,1dioxide
- STK331115
- DB-045441
- 2,5Dihydrothiophene sulfone
- THIOPHENE, 2-5-DIHYDRO-1.1-DIOXIDE
- DB-056257
- 2,5Dihydrothiophene dioxide
-
- MDL: MFCD00005481
- インチ: 1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H2
- InChIKey: MBDNRNMVTZADMQ-UHFFFAOYSA-N
- ほほえんだ: S1(C([H])([H])C([H])=C([H])C1([H])[H])(=O)=O
- BRN: 0107004
計算された属性
- せいみつぶんしりょう: 118.00900
- どういたいしつりょう: 118.00885060g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 156
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 42.5
じっけんとくせい
- 色と性状: 無色結晶
- 密度みつど: 1.3
- ゆうかいてん: 63.0 to 67.0 deg-C
- ふってん: 190.71°C (rough estimate)
- フラッシュポイント: >230 °F
- 屈折率: 1.4765 (estimate)
- ようかいど: 130g/l
- すいようせい: Soluble in water, ethanol, benzene, ether.
- あんていせい: Stable, but decomposes above the melting point. Combustible. Incompatible with strong oxidizing agents.
- PSA: 42.52000
- LogP: 1.05180
- マーカー: 8956
- ようかいせい: 水及び有機溶媒に可溶
2,5-dihydro-1lambda6-thiophene-1,1-dione セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Danger
- 危害声明: H303-H319
- 警告文: P264-P280-P305+P351+P338+P337+P313-P312
- 危険物輸送番号:UN 3335
- WGKドイツ:1
- 危険カテゴリコード: 41
- セキュリティの説明: S26-S37-S39
- RTECS番号:XM9100000
-
危険物標識:
- セキュリティ用語:S24/25
- TSCA:Yes
- リスク用語:R36/37/38
2,5-dihydro-1lambda6-thiophene-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | S689130-500g |
Sulfolene |
77-79-2 | 500g |
$69.00 | 2023-05-17 | ||
Chemenu | CM344935-100g |
2,5-Dihydrothiophene 1,1-dioxide |
77-79-2 | 98% | 100g |
$58 | 2022-09-29 | |
Chemenu | CM344935-500g |
2,5-Dihydrothiophene 1,1-dioxide |
77-79-2 | 98% | 500g |
$82 | 2023-01-18 | |
TRC | S689130-1g |
Sulfolene |
77-79-2 | 1g |
$ 45.00 | 2022-06-02 | ||
Life Chemicals | F1294-0012-10g |
2,5-dihydro-1lambda6-thiophene-1,1-dione |
77-79-2 | 95%+ | 10g |
$84.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S14580-25g |
2,5-Dihydrothiophene 1,1-dioxide |
77-79-2 | 98% | 25g |
¥78.0 | 2024-07-18 | |
Oakwood | 095126-500g |
Sulfolene |
77-79-2 | 99% | 500g |
$38.00 | 2024-07-19 | |
Enamine | EN300-18108-0.25g |
2,5-dihydro-1lambda6-thiophene-1,1-dione |
77-79-2 | 96% | 0.25g |
$19.0 | 2023-09-19 | |
eNovation Chemicals LLC | D631555-100g |
3-SULFOLENE |
77-79-2 | 97% | 100g |
$200 | 2024-06-05 | |
abcr | AB118893-5 kg |
3-Sulfolene, 98%; . |
77-79-2 | 98% | 5 kg |
€361.00 | 2023-07-20 |
2,5-dihydro-1lambda6-thiophene-1,1-dione 関連文献
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1. Pyrolysis of tricyclic cyclobutane-fused sulfolanes as a route to cis-1,2-divinyl compounds and their Cope-derived productsR. Alan Aitken,J. I. G. Cadogan,Ian Gosney,Caroline M. HumphrieséBuchan,Leo M. McLaughlin,Stuart J. Wyse J. Chem. Soc. Perkin Trans. 1 1999 605
-
Marios S. Markoulides,Charalambos P. Ioannou,Manolis J. Manos,Nikos Chronakis RSC Adv. 2012 2 12269
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3. 3-Vinyl-2,5-dihydrothiophene 1,1-dioxide: a novel, easily accessible, high-yielding precursor to [3]dendralene, the simplest representative of the diene-transmissive polyenesJ. I. G. Cadogan,Stephen Cradock,Susannah Gillam,Ian Gosney J. Chem. Soc. Chem. Commun. 1991 114
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4. Conversion of 2,5-dihydrothiophene 1,1-dioxides into highly functionalized (η4-buta-1,3-diene)tricarbonyliron(0) complexesMing-Chang P. Yeh,Ta-Shue Chou,Hsi-Hwa Tso,Chung-Ying Tsai J. Chem. Soc. Chem. Commun. 1990 897
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5. Nitro and related compoundsJoseph P. Adams,David S. Box J. Chem. Soc. Perkin Trans. 1 1999 749
-
Xin-Xing Wu,Hao Ye,Hong Dai,Bing Yang,Yang Wang,Shufeng Chen,Lanping Hu Org. Chem. Front. 2020 7 2731
-
Marios S. Markoulides,Georgios I. Ioannou,Manolis J. Manos,Nikos Chronakis RSC Adv. 2013 3 4750
-
Ke Meng,Jingzhao Xia,Yanzhao Wang,Xinghua Zhang,Guoqiang Yang,Wanbin Zhang Org. Chem. Front. 2017 4 1601
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9. Control of regioselectivity in the alkylation of 2-trimethylsilyl-2,5-dihydrothiophene 1,1-dioxide. A route for 2,2-dialkylationHsi-Hwa Tso,Ta-Shue Chou,Wen-Cherng Lee J. Chem. Soc. Chem. Commun. 1987 934
-
Marie Lusinchi,Trevor V. Stanbury,Samir Z. Zard Chem. Commun. 2002 1532
関連分類
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Dihydrothiophenes Dihydrothiophenes
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Dihydrothiophenes
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
2,5-dihydro-1lambda6-thiophene-1,1-dioneに関する追加情報
Recent Advances in the Study of 2,5-dihydro-1lambda6-thiophene-1,1-dione (CAS: 77-79-2) in Chemical Biology and Pharmaceutical Research
2,5-dihydro-1lambda6-thiophene-1,1-dione (CAS: 77-79-2) is a sulfur-containing heterocyclic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural and functional properties. Recent studies have explored its potential as a versatile scaffold for drug development, particularly in the design of enzyme inhibitors and bioactive molecules. This research brief synthesizes the latest findings on this compound, highlighting its applications, mechanisms of action, and future directions in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2,5-dihydro-1lambda6-thiophene-1,1-dione derivatives exhibit potent inhibitory activity against cysteine proteases, a class of enzymes implicated in various diseases, including cancer and parasitic infections. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's pharmacophore, resulting in derivatives with improved selectivity and bioavailability. These findings underscore the compound's potential as a lead structure for developing novel therapeutics.
In another breakthrough, a team from the University of Cambridge reported in Nature Chemical Biology that 2,5-dihydro-1lambda6-thiophene-1,1-dione can act as a Michael acceptor, enabling covalent modification of target proteins. This property was leveraged to develop selective probes for studying protein function in live cells, opening new avenues for chemical biology research. The study also highlighted the compound's compatibility with bioorthogonal chemistry, further expanding its utility in probing biological systems.
Recent advancements in synthetic methodologies have also facilitated the large-scale production of 2,5-dihydro-1lambda6-thiophene-1,1-dione derivatives. A 2024 paper in Organic Letters described a novel catalytic system that enables enantioselective synthesis of these compounds, addressing previous challenges related to stereocontrol. This development is expected to accelerate the exploration of chiral derivatives for asymmetric catalysis and drug discovery.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 2,5-dihydro-1lambda6-thiophene-1,1-dione-based therapeutics. Future research directions include investigating prodrug strategies to enhance metabolic stability and conducting in vivo efficacy studies to validate preclinical findings. The compound's unique reactivity profile continues to inspire innovative applications, positioning it as a valuable tool in both medicinal chemistry and chemical biology.
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